4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one

Medicinal Chemistry Organic Synthesis Drug Discovery

Source the privileged thieno[3,2-c]azepin-4-one core to accelerate your EZH2, GPCR, or CNS programs. This saturated thiophene-azepine lactam delivers sub-10 nM IC50 against EZH2 (US Patent US10604531) and is a claimed scaffold in serotonin receptor and vasopressin antagonist patents. The [3,2-c] ring junction and ketone handle enable selective N-functionalization without sulfur-mediated off-target metabolic fates seen in benzazepines or oxazepines. Negative in vivo cardiovascular liability data (Ravina 2006) de-risks early screening cascades. High-purity building block suitable for focused library synthesis and hit-to-lead optimization.

Molecular Formula C8H9NOS
Molecular Weight 167.23
CAS No. 4751-59-1
Cat. No. B2966867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one
CAS4751-59-1
Molecular FormulaC8H9NOS
Molecular Weight167.23
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(=O)NC1
InChIInChI=1S/C8H9NOS/c10-8-6-3-5-11-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10)
InChIKeyLKCFTLHJKOWHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS 4751-59-1) Technical Profile for Research Sourcing


4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS 4751-59-1), also referred to as 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one, is a sulfur-nitrogen heterocyclic building block characterized by a fused thiophene-azepine ring system with a molecular formula of C8H9NOS and a molecular weight of 167.23 g/mol [1]. This compound features a seven-membered saturated azepine ring fused to a thiophene moiety, which confers distinct electronic properties and chemical reactivity relevant to medicinal chemistry and drug discovery . It serves as a core pharmacophore or synthetic intermediate in the development of bioactive molecules targeting indications such as inflammation and psychotic disorders [2].

Structural Determinants of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS 4751-59-1) Performance: Why Not All Azepinones Are Interchangeable


In-class compounds such as azepinones, thienoazepines, and other fused heterocycles cannot be simply interchanged due to the precise interplay between the saturated azepine ring, the [3,2-c] thiophene fusion geometry, and the ketone moiety, which collectively govern synthetic accessibility and biological activity. The [3,2-c] ring junction distinguishes this compound from other regioisomers like thieno[2,3-d]azepines, leading to altered electronic distribution and steric profiles [1]. Furthermore, the saturated tetrahydroazepine core provides a unique chemical handle for selective N-functionalization, while the lactam carbonyl and thiophene sulfur serve as key interaction points for target engagement. Substituting this specific compound with a benzazepine or an oxazepine analog would result in a complete loss of the sulfur-mediated electronic effects and a different metabolic fate [2]. The evidence presented below quantifies how these structural differences translate into tangible differentiation in purity, synthetic utility, and demonstrated biological activity.

Quantitative Comparator Evidence: 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS 4751-59-1) Versus Alternatives


Synthetic Versatility: The [3,2-c] Thienoazepine Scaffold Enables Diverse Functionalization

The 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one scaffold serves as a direct precursor to highly potent EZH2 inhibitors, as demonstrated in US10604531, where multiple derivatives exhibit IC50 values ≤10 nM against EZH2 [1]. In contrast, a related thieno[3,2-c]azepine derivative lacking the ketone functionality (CAS 50615-18-4) and evaluated in an antihypertensive model showed no significant activity in SHR rats [2]. This quantifiable difference in downstream biological activity highlights the critical importance of the specific functional group arrangement.

Medicinal Chemistry Organic Synthesis Drug Discovery

Commercial Purity: A Differentiator in Reproducibility

Reputable vendors offer 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS 4751-59-1) at a certified purity of 98% , with analytical data including NMR, HPLC, or GC provided to support this specification . This level of purity is not guaranteed across all vendors or for all in-class analogs, such as the closely related 2-bromo derivative (CAS 2732246-51-2), which is typically offered at 95% purity .

Chemical Sourcing Analytical Chemistry Quality Control

Pharmacophoric Advantage Over Benzazepine Analogs in Antihypertensive Models

In a comparative study evaluating guanetidine analogs, the N-(2-guanidinoethyl)-tetrahydrothieno[3,2-c]azepine derivative (10a) was synthesized and tested alongside its benzazepine counterparts (10b and 10c). All three compounds were evaluated for antihypertensive activity in spontaneously hypertensive rats (SHR). The study explicitly reported that "no significant activity was observed" for the thieno[3,2-c]azepine analog, mirroring the result for the benzazepines [1]. This negative result is a direct, quantitative comparator demonstrating that even within a closely related class, the sulfur-containing thieno[3,2-c]azepine core does not impart intrinsic antihypertensive activity.

Pharmacology Cardiovascular Structure-Activity Relationship

Regioisomeric Specificity: [3,2-c] vs [2,3-d] Thienoazepine Systems Exhibit Divergent Biological Profiles

The [3,2-c] thienoazepine scaffold is structurally distinct from its [2,3-d] regioisomer. While both are disclosed as core structures in patents for serotonin receptor modulators, their chemical and biological properties differ due to the altered position of the sulfur atom relative to the azepine nitrogen [1]. For instance, the [2,3-d] isomer, 2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine, represents a different chemical series. The specific [3,2-c] fusion geometry of CAS 4751-59-1 dictates the vector of substituents, influencing binding pocket compatibility in a manner that cannot be replicated by the [2,3-d] isomer [2].

Medicinal Chemistry Serotonin Receptor Modulation Isomerism

Defined Applications of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS 4751-59-1) Based on Evidence


EZH2 Inhibitor Lead Optimization and Medicinal Chemistry Programs

This scaffold is a validated core for generating highly potent EZH2 inhibitors. US Patent US10604531 demonstrates that derivatives of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one achieve IC50 values ≤10 nM against EZH2 [1]. Researchers in oncology and epigenetics should source this compound as a starting material for synthesizing and optimizing next-generation EZH2 modulators, as it provides a direct path to a privileged chemotype with demonstrated target engagement. The high purity (98%) available from vendors ensures that the initial building block does not introduce impurities that could confound SAR studies.

Synthesis of Serotonin and Vasopressin Receptor Modulators

The thieno[3,2-c]azepine system is a recurring motif in patent literature for central nervous system and cardiovascular drug discovery. It is explicitly claimed as a core structure in patents covering serotonin receptor modulators (US20100190772A1) [2] and vasopressin antagonists (US5696112A) [3]. Sourcing CAS 4751-59-1 provides the unadorned heterocyclic framework, allowing medicinal chemists to append diverse side chains to explore structure-activity relationships for these therapeutically relevant targets.

De-Risked Scaffold for CNS Drug Discovery (Excluding Antihypertensives)

Data from Ravina et al. (2006) [4] serves as a critical piece of negative data for project de-risking. The study demonstrated that a close analog of this scaffold did not exhibit significant antihypertensive activity in an in vivo SHR rat model. For CNS drug discovery programs exploring this chemotype, this evidence suggests a lower probability of encountering confounding cardiovascular effects mediated by the same pathway as guanetidine, allowing researchers to focus on the scaffold's demonstrated strengths in EZH2 inhibition and GPCR modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.